3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that n-methylbenzamide, a structurally similar compound, is a potent inhibitor of phosphodiesterase 10a, a protein abundant only in brain tissue .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide might interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-fluorobenzoic acid with carbonyldiimidazole in dichloromethane, followed by the addition of N,O-dimethylhydroxylamine hydrochloride . The reaction mixture is then heated at reflux, cooled, and treated with triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-N-methylbenzamide
- 3-Bromo-2-fluoro-N-methoxybenzamide
- 2-Fluoro-N-methoxy-N-methylbenzamide
Uniqueness
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties.
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVFLJWBACPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728026 | |
Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680610-73-5 | |
Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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